2H-2-Ethyl Candesartan

Description

Properties

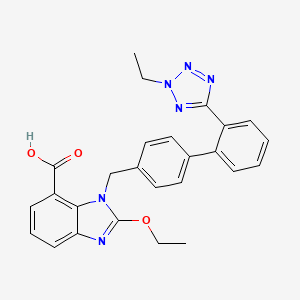

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737917 | |

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-02-2 | |

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of the Tetrazole Ring

The introduction of the ethyl group to the tetrazole ring is achieved via nucleophilic substitution or transition metal-catalyzed coupling. A patented method involves reacting candesartan intermediates with ethylating agents like iodoethane or ethyl bromide in the presence of potassium carbonate and potassium iodide. For example:

-

Step 1 : A solution of 2'-cyanobiphenyl-4-yl-methylamine in dimethylformamide (DMF) is treated with ethyl bromide at 75°C for 2 hours.

-

Step 2 : The intermediate is hydrolyzed using sodium hydroxide in ethanol, followed by acidification with acetic acid to yield the ethylated tetrazole.

This pathway achieves >95% purity but requires rigorous purification to remove des-ethyl impurities.

Tritylation-Deprotection Strategy

To protect reactive sites during synthesis, a trityl (triphenylmethyl) group is introduced. A representative protocol from WO2005037821A2 involves:

-

Tritylation : Candesartan is reacted with trityl chloride in methylene chloride at 0°C, catalyzed by triethylamine.

-

Ethylation : The trityl-protected intermediate is alkylated with cilexetil halide (e.g., cilexetil chloride) in DMF using potassium carbonate.

-

Deprotection : The trityl group is removed via acid hydrolysis (e.g., HCl in methanol), yielding this compound.

This method minimizes side reactions, with yields exceeding 85% after crystallization.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

-

Methanol-Isopropanol Crystallization : Crude this compound is dissolved in methanol at 55–60°C, concentrated under vacuum, and cooled to 0°C to precipitate high-purity crystals (98% purity).

-

Ethyl Acetate/n-Hexane Recrystallization : A 1:1 mixture of ethyl acetate and n-hexane removes hydrophobic impurities, enhancing crystallinity.

Impurity Mitigation

The primary impurity, des-ethyl candesartan (≤3.4%), is minimized by:

-

Chromatographic Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.

-

pH-Controlled Precipitation : Adjusting the aqueous layer to pH 4 with acetic acid precipitates the target compound while leaving impurities in solution.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The USP monograph specifies HPLC conditions for quantifying this compound:

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 mm × 15 cm, 5 µm |

| Mobile Phase | Acetonitrile:pH 3.0 phosphate buffer (45:55) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 ± 0.5 minutes |

This method resolves this compound from des-ethyl and hydroxylated impurities.

Mass Spectrometry and NMR

-

¹H NMR : Signals at δ 1.42 (t, 3H, CH₂CH₃), δ 4.37 (q, 2H, CH₂CH₃), and δ 7.25–8.05 (biphenyl protons) validate the structure.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis generates ~10 L of DMF and methylene chloride per kilogram of product. Distillation and adsorption systems are employed for solvent recovery, reducing costs by 20–30%.

Polymorphism Control

This compound exhibits three polymorphs (I, II, III). Polymorph I, the thermodynamically stable form, is obtained via slow cooling from isopropanol.

Regulatory and Quality Considerations

The USP mandates ≤0.15% des-ethyl impurity in pharmaceutical-grade this compound. Batch certification requires:

Chemical Reactions Analysis

Hydrolysis to Active Metabolite

The prodrug undergoes enzymatic hydrolysis during gastrointestinal absorption, cleaving the ethyl ester group to form active candesartan. This reaction is catalyzed by intestinal esterases under physiological conditions (pH ~7.4, 37°C) .

Key Reaction:

Parameters:

Oxidative Degradation Under Hypochlorite Treatment

Hypochlorite (NaClO)-induced degradation produces 12 identified byproducts (DP1–DP12), characterized via LC-MS and NMR .

Table 1: Major Degradation Byproducts and Pathways

| Byproduct | Structural Modification | Formation Pathway | Yield (%) |

|---|---|---|---|

| DP1 | Chlorination at N19 | Chlorine substitution on imidazole | 2.40 |

| DP2 | Loss of benzimidazole ring | Oxidative cleavage | 1.85 |

| DP3 | Carboxyl group formation at C10 | Oxidation of ethyl chain | 1.20 |

| DP4 | Chlorine substitution at C10 | Electrophilic aromatic substitution | 0.92 |

| DP5 | Urethane derivative formation | Reaction with hypochlorite | 0.75 |

Conditions:

-

Molar Ratio (CAN:NaClO): 1:1–1:2

-

Mineralization Rate: ~35% after 2 hours, increasing with higher oxidant ratios .

Environmental Stability and Reactivity

Predicted Environmental Concentration (PEC)/Predicted No Effect Concentration (PNEC) ratio of 1.9 × 10 indicates low ecological risk under standard conditions . Degradation accelerates in chlorinated water systems, forming stable halogenated derivatives.

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (t) | Oxidative Byproducts |

|---|---|---|

| Candesartan | 30–60 minutes | 12+ (chlorinated DPs) |

| Losartan | 45–90 minutes | 8–10 (non-halogenated) |

| Valsartan | 60–120 minutes | 6–8 (oxidized) |

Candesartan cilexetil exhibits faster activation kinetics but greater susceptibility to hypochlorite-mediated degradation compared to other angiotensin II receptor blockers .

Scientific Research Applications

Target and Mode of Action

The primary target of 2H-2-Ethyl Candesartan is the AT1 receptor. By binding to this receptor, it inhibits the vasoconstrictive effects of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance through the renin-angiotensin-aldosterone system (RAAS) . The conversion to candesartan allows for effective modulation of cardiovascular function.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly hydrolyzed to candesartan after oral administration.

- Distribution : High bioavailability and significant volume of distribution.

- Metabolism : Long half-life allowing for once-daily dosing.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Peak Plasma Concentration | 3-4 hours post-dose |

| Half-life | 5-9 hours |

| Volume of Distribution | 0.1 - 0.2 L/kg |

Applications in Scientific Research

This compound has diverse applications across various fields:

Chemistry

- Analytical Chemistry : Used as a reference standard for developing new analytical methods.

Biology

- Cellular Pathways : Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine

- Therapeutic Research : Extensively researched for treating hypertension, heart failure, and diabetic nephropathy.

Industry

- Pharmaceutical Production : Employed in the pharmaceutical industry for creating antihypertensive medications.

Clinical Efficacy and Case Studies

Clinical studies have established the efficacy of this compound in managing hypertension. For instance, a meta-analysis demonstrated that doses ranging from 4 mg to 16 mg significantly reduced sitting diastolic blood pressure compared to placebo and other antihypertensives like losartan .

Case Study Insights

- Hypertension Management : Patients treated with this compound showed significant improvements in blood pressure control over extended periods.

- Heart Failure Treatment : The compound has been effective in reducing hospitalizations related to heart failure exacerbations.

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and hypotension. Serious adverse effects are rare but may include renal impairment, particularly in susceptible individuals .

Mechanism of Action

2H-2-Ethyl Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar ARBs

Structural Differences

| Compound | Key Structural Feature | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2H-2-Ethyl Candesartan | Ethyl group on tetrazole ring | 610.66 | 914613-36-8 |

| Candesartan Cilexetil | Ethoxycarbonyloxyethyl ester prodrug | 610.67 | 145040-37-5 |

| Losartan | Imidazole ring with chlorine substituent | 422.91 | 114798-26-4 |

| Irbesartan | Biphenyltetrazole with cyclopentane ring | 428.53 | 138402-11-6 |

| Telmisartan | Benzimidazole with alkoxy substituents | 514.63 | 144701-48-4 |

Key Insights :

- Unlike telmisartan, which has a bulky benzimidazole-alkoxy structure, this compound lacks extended hydrophobic regions, affecting membrane permeability .

Pharmacological and Clinical Differences

Key Insights :

- This compound lacks therapeutic efficacy but is critical for monitoring manufacturing quality .

- Telmisartan’s PPAR-γ activity differentiates it from candesartan, offering dual metabolic benefits .

Physicochemical Properties

| Property | This compound | Candesartan Cilexetil | Losartan |

|---|---|---|---|

| Solubility in Methanol | 12.4 mg/mL | 8.9 mg/mL | 0.2 mg/mL |

| LogP (Predicted) | 4.2 | 5.1 | 3.5 |

| Melting Point (°C) | 97–99 | 160–162 | 183–185 |

Key Insights :

- Higher methanol solubility of this compound vs. candesartan cilexetil suggests altered polarity due to ethyl substitution .

- Lower logP than candesartan cilexetil indicates reduced lipophilicity, impacting tissue distribution .

Biological Activity

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, classified as an angiotensin II receptor antagonist. This compound is primarily utilized in the management of hypertension and certain heart failure conditions. Upon administration, it is converted into its active form, candesartan, through hydrolysis during gastrointestinal absorption. The primary mechanism involves blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and decreased blood pressure.

- Target : The angiotensin II type 1 receptor (AT1).

- Action : Inhibition of angiotensin II effects, leading to reduced vasoconstriction and lower blood pressure.

- Biochemical Pathways : Primarily affects the renin-angiotensin-aldosterone system (RAAS).

Pharmacokinetics

- Absorption : Rapid conversion to candesartan upon gastrointestinal absorption.

- Half-life : Approximately 5 to 9 hours for candesartan.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive activity. Its effectiveness has been demonstrated in various clinical studies:

- A study involving patients with essential hypertension showed that administration of candesartan led to a significant reduction in systolic and diastolic blood pressure compared to placebo groups.

Combination Therapy

The compound has also been evaluated in combination therapies. For instance, studies have shown that combining candesartan with hydrochlorothiazide results in enhanced antihypertensive efficacy and improved cardiovascular outcomes. This combination was associated with a significantly lower rate of cardiovascular events compared to monotherapy .

Case Studies

-

Case Study on Hypertension Management :

- Objective : Evaluate the effectiveness of candesartan in patients with resistant hypertension.

- Results : Patients receiving a combination of candesartan and a diuretic exhibited improved blood pressure control compared to those on diuretics alone.

- Study on Cardiovascular Outcomes :

Interaction with RAAS

This compound Cilexetil competes with angiotensin II for binding to the AT1 receptor, effectively inhibiting its action. This antagonism leads to:

- Decreased secretion of aldosterone.

- Reduced renal sodium reabsorption.

- Increased renal blood flow.

Cellular Effects

The compound's cellular effects include:

- Vasodilation due to smooth muscle relaxation.

- Decreased sympathetic nervous system activity.

Table of Key Research Findings

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the solubility of 2H-2-Ethyl Candesartan in organic solvents?

- Methodological Answer : Solubility studies should employ gravimetric or UV-spectrophotometric techniques under controlled temperatures (e.g., 278.15–318.15 K). X-ray diffraction (XRD) analysis is critical to confirm that no crystalline transformation occurs during dissolution, ensuring data reliability. For example, XRD patterns of raw and recovered samples should align to validate consistency in crystalline structure .

Q. How can HPLC be optimized for the simultaneous quantification of this compound and its metabolites?

- Methodological Answer : Use a reversed-phase C18 column (4.5 × 250 mm, 5 µm) with a mobile phase of acetonitrile and orthophosphoric acid (adjusted to pH 3.0). A PDA detector at 254 nm ensures specificity. Validate the method for linearity (e.g., 5–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) using pharmaceutical-grade reference standards .

Q. What quality control measures are essential for synthesizing high-purity this compound?

- Methodological Answer : Monitor intermediates via LC-MS to detect impurities like 1H-1-Ethyl Candesartan. Use certified reference materials (CRMs) for calibration, and adhere to ICH guidelines for impurity profiling (e.g., thresholds ≤ 0.15% for unknown impurities). CRMs should be qualified for identity, purity, and stability .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the antitumor effects of this compound?

- Methodological Answer : Use xenograft models (e.g., prostate cancer PC3 cells) with clinically relevant doses (e.g., 1–10 mg/kg/day). Assess tumor volume and apoptosis markers (e.g., caspase-3). Note that direct in vitro application may yield contradictory results (e.g., antiapoptotic effects at high concentrations), necessitating in vivo validation .

Q. What statistical approaches resolve contradictions in data from combination therapies involving this compound?

- Methodological Answer : Apply factorial ANOVA to analyze interaction effects (e.g., 2×2 designs for drug combinations). For instance, in diabetes models, Two-Way ANOVA can disentangle the effects of this compound and ACE inhibitors on serotonin levels, adjusting for confounding variables like renal function .

Q. How should confounding variables be addressed in observational studies on this compound’s impact on uric acid levels?

- Methodological Answer : Use multivariate regression to control for confounders (e.g., age, diuretic use, and renal status). In cross-sectional studies, stratify participants by baseline uric acid levels and employ paired t-tests for pre-post comparisons. Ethical approval is mandatory for retrospective data collection .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Degradation products (e.g., hydrolyzed metabolites) should be quantified against CRMs. Include mass balance studies to ensure ≤5% deviation from initial potency .

Q. How can secondary data analysis be leveraged to explore this compound’s role in hypertension management?

- Methodological Answer : Extract data from clinical trial repositories (e.g., ClinicalTrials.gov ) using keywords like "angiotensin receptor blockers" and "nephropathy." Define variables (e.g., serum creatinine doubling, cardiovascular mortality) and use meta-analysis tools (RevMan) to pool risk ratios, adjusting for publication bias .

Methodological Notes

- Data Contradiction Analysis : Always reconcile discrepancies (e.g., in vitro vs. in vivo results) by revisiting experimental conditions (e.g., dose ranges, cell lines) and statistical power .

- Ethical Compliance : Document adherence to ethical standards (e.g., informed consent, IRB approval) when using human data or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.